5-Methyl-2-nitrophenol

Overview

Description

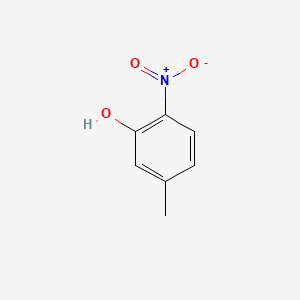

5-Methyl-2-nitrophenol: is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.1354 g/mol . It is also known by other names such as 3-Methyl-6-nitrophenol , Phenol, 5-methyl-2-nitro- , and 6-Nitro-m-cresol . This compound is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a phenol ring.

Biochemical Analysis

Biochemical Properties

5-Methyl-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes such as toluene dioxygenase, which catalyzes the oxidation of aromatic compounds. This interaction leads to the formation of nitrobenzyl alcohols and other derivatives . The compound’s nitro group is highly reactive, making it a substrate for various reductive and oxidative enzymes. These interactions are crucial for the compound’s role in metabolic pathways and its potential use in bioremediation processes.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular enzymes can lead to the production of reactive oxygen species (ROS), which can affect cell function and viability . Additionally, this compound has been observed to have phytotoxic properties, impacting plant cell metabolism and growth . These effects highlight the compound’s potential as a tool for studying cellular responses to oxidative stress and other environmental factors.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with toluene dioxygenase results in the oxidation of the methyl group, forming nitrobenzyl alcohols Additionally, the nitro group of this compound can undergo reduction, leading to the formation of amino derivatives

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade under specific environmental conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis . These dosage-dependent effects are crucial for understanding the compound’s safety profile and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by enzymes such as toluene dioxygenase, leading to the formation of nitrobenzyl alcohols and other derivatives . These metabolic pathways are essential for the compound’s role in bioremediation and its potential use in environmental cleanup efforts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as pH and the presence of other biomolecules . Understanding these transport and distribution mechanisms is important for studying the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential impact on cell function.

Preparation Methods

The preparation of 5-Methyl-2-nitrophenol involves several synthetic routes. One common method includes the sulfonation of tri-m-cresyl phosphate , followed by nitration, hydrolysis, and steam distillation . Another method involves the sulfonation of di-m-cresyl carbonate , followed by nitration, hydrolysis, and steam distillation . These processes yield high-purity this compound, which is useful as an intermediate for the preparation of agricultural chemicals.

Chemical Reactions Analysis

5-Methyl-2-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction of the nitro group can lead to the formation of amines.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common reagents used in these reactions include sulfonating agents , nitrating agents , and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-2-nitrophenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, such as 3-methoxy-4-nitrotoluene .

Biology: The compound has been studied for its mutagenic activities using the Ames assay.

Industry: It is a chlorination by-product of butamifos and is used in the production of herbicides.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

5-Methyl-2-nitrophenol can be compared with similar compounds such as:

- 2-Methyl-5-nitrophenol

- 4-Methyl-3-nitrophenol

- 2-Nitro-5-methylphenol

These compounds share similar structural features but differ in the position of the nitro and methyl groups on the phenol ring. The unique positioning of these groups in this compound contributes to its specific chemical and biological properties.

Biological Activity

5-Methyl-2-nitrophenol (5-MNP) is a nitrophenolic compound that has garnered attention due to its biological activities and potential applications in various fields, including agriculture and environmental science. This article provides a comprehensive overview of the biological activity of 5-MNP, supported by research findings, case studies, and relevant data.

5-MNP is an aromatic compound characterized by a methyl group and a nitro group attached to the phenolic ring. Its molecular formula is C7H7N03, and it has a molecular weight of 153.14 g/mol. The compound can be synthesized through several methods, including the nitration of m-cresol and sulfonation processes which yield high-purity forms suitable for industrial applications .

Toxicological Profile

The toxicological profile of 5-MNP indicates that it possesses several harmful effects on biological systems. Studies have shown that at higher doses (≥250 mg/kg body weight), 5-MNP can induce sedation, ptosis, and increased liver weight in animal models . The compound has also been classified as harmful if swallowed, causing skin irritation upon contact .

Microbial Degradation

Research has highlighted the role of specific bacteria in the biodegradation of nitrophenols, including 5-MNP. For instance, Cupriavidus sp. strain CNP-8 has been identified as capable of utilizing 5-MNP as a sole carbon source. This strain demonstrated effective degradation rates, with complete degradation of 0.3 mM of 5-MNP occurring within 36 hours . The degradation process involves various enzymatic pathways, showcasing the potential for bioremediation applications.

Case Studies

Study on Microbial Utilization:

A notable study involved isolating Cupriavidus sp. strain CNP-8 from contaminated environments. The strain was tested for its ability to degrade both 2-chloro-5-nitrophenol and 5-MNP. The results indicated that while both compounds were utilized, 5-MNP exhibited a more recalcitrant behavior compared to other nitrophenols. This study emphasizes the importance of microbial strains in detoxifying environments contaminated with nitrophenolic compounds .

Environmental Impact Assessment:

In an environmental study assessing the impact of agricultural runoff containing 5-MNP, researchers found significant alterations in microbial community structures in affected water bodies. The presence of this compound led to decreased biodiversity and altered metabolic functions within microbial communities, indicating its potential ecological risks .

Data Summary

The following table summarizes key findings related to the biological activity of 5-MNP:

| Parameter | Observation |

|---|---|

| Molecular Formula | C7H7N03 |

| Molecular Weight | 153.14 g/mol |

| Toxicity Level | Harmful if swallowed; causes skin irritation |

| Biodegradation Rate | Complete degradation of 0.3 mM in 36 hours |

| Microbial Strain | Cupriavidus sp. strain CNP-8 |

| Environmental Impact | Decreased microbial biodiversity |

Properties

IUPAC Name |

5-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXUSSVLFOBRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220261 | |

| Record name | 6-Nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-38-9 | |

| Record name | 5-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B5EO9752 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric significance of 5-Methyl-2-nitrophenol?

A1: this compound, along with other methyl-substituted 2-nitrophenols, is a significant component of "brown carbon" produced from biomass burning. [] These compounds can be directly emitted into the atmosphere or formed through the atmospheric oxidation of aromatic hydrocarbons. [] They are considered important due to their phytotoxic properties and their role in secondary organic aerosol formation. []

Q2: How does this compound degrade in the atmosphere?

A2: Photolysis is the major gas-phase degradation pathway for this compound in the atmosphere. [] Its photolysis can lead to the formation of hydroxyl radicals (OH), HONO, and NO2. [] Studies have shown that photolysis is a more dominant atmospheric loss process for this compound than reaction with OH radicals. []

Q3: What is the OH radical quantum yield of this compound photolysis?

A3: The OH quantum yield for this compound photolysis has been determined at different wavelengths. At 308 nm, the yield is 0.078 ± 0.038, while at 351 nm, it is 0.042 ± 0.015. [] These values provide insights into the efficiency of OH radical production from this compound photolysis in the atmosphere.

Q4: How does the structure of this compound influence its reactivity with chlorine?

A4: While this compound itself was not directly investigated in the cited studies, the chlorination of similar organophosphorus pesticides (OPs) provides insight. Research suggests that the reactivity of P=S type OPs with chlorine, leading to the formation of their corresponding oxons, is influenced by factors like pH and chlorine concentration. [] Specifically, the study found that amidate OPs, like butamifos, produced their respective hydrolysates (this compound in the case of butamifos) along with chlorinated derivatives of these hydrolysates upon chlorination. [] This suggests that the presence of specific functional groups in this compound might influence its reactivity with chlorine and lead to the formation of various chlorinated products.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not contain specific spectroscopic data, one study utilized cavity ring-down spectroscopy to determine the absorption cross-sections of this compound in the 295-400 nm region. [] This technique provides valuable information about the compound's light absorption properties, which are crucial for understanding its photolysis in the atmosphere.

Q7: What methods are used to analyze this compound?

A7: Several analytical methods have been employed in the research involving this compound. Gas chromatography-mass spectrometry (GC-MS) has been used to identify this compound as a product in the atmospheric degradation of m-cresol. [] This technique is valuable for separating and identifying components in complex mixtures, making it suitable for analyzing atmospheric samples. Additionally, high-performance liquid chromatography (HPLC) has been used to quantify this compound. [] HPLC is a versatile technique that allows for the separation and quantification of various compounds, including impurities, in a mixture.

Q8: What are the environmental concerns related to this compound?

A8: While the provided research focuses on atmospheric implications, this compound, as a nitrophenol, raises concerns regarding its environmental fate and potential toxicity. Nitrophenols, in general, are known to be harmful to aquatic life and can persist in the environment. [] Therefore, understanding the degradation pathways and potential environmental impact of this compound is crucial for developing appropriate environmental protection strategies.

Q9: Has this compound been investigated for potential applications in other fields?

A9: Yes, beyond its atmospheric relevance, this compound has been explored in the context of medicinal chemistry. Specifically, it was used as a starting material in the synthesis of di-Mannich bases as potential antimalarial agents. [] This research highlights the potential of this compound as a building block for synthesizing molecules with biological activity.

Q10: Are there computational studies related to this compound?

A10: Yes, computational chemistry studies have been conducted on this compound. One study used ab initio calculations, including MP, DFT, and G3 methods, to determine the standard molar enthalpy of formation of this compound in the gaseous state. [] These computational approaches provide valuable insights into the thermodynamic properties of the molecule. Additionally, density functional theory (DFT) calculations have been used to evaluate the corrosion inhibition efficiency of this compound. [] These studies demonstrate the applicability of computational methods in understanding the physicochemical properties and potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.